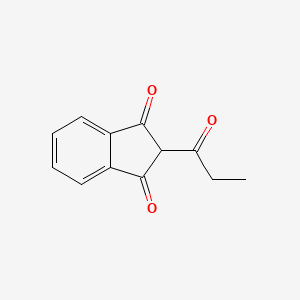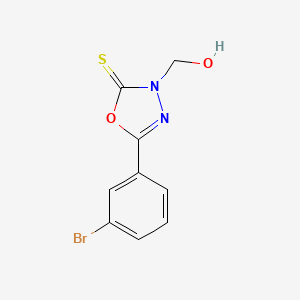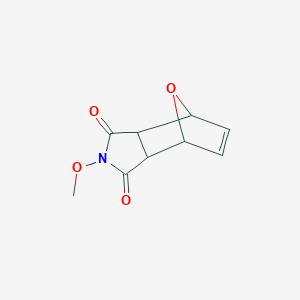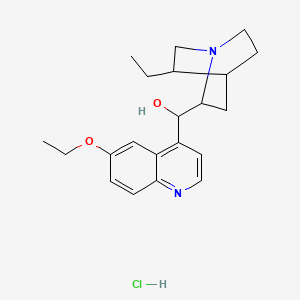![molecular formula C27H21N3O2S B11993411 (2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 5-PH-2-FURALDEHYDE with a thiazolidine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar compounds to 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE include other thiazolidine derivatives such as:
- 2-FURALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (5-(4-CHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 5-PHENYL-2-FURALDEHYDE (5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 5-PH-2-FURALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C27H21N3O2S |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(2E)-5-benzyl-3-phenyl-2-[(E)-(5-phenylfuran-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H21N3O2S/c31-26-25(18-20-10-4-1-5-11-20)33-27(30(26)22-14-8-3-9-15-22)29-28-19-23-16-17-24(32-23)21-12-6-2-7-13-21/h1-17,19,25H,18H2/b28-19+,29-27+ |
Clave InChI |
FLQLEQDKZQRGTG-CJJYVHHKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=CC=C4)/S2)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=CC=C4)S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)

![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993340.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11993350.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11993379.png)
![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide](/img/structure/B11993389.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)


